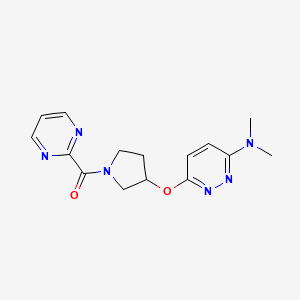

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Description

This compound features a methanone core bridging a pyrrolidin-1-yl group substituted with a pyridazine-derived ether and a pyrimidin-2-yl moiety. The pyridazine ring is functionalized with a dimethylamino group at the 6-position, enhancing solubility through basicity, while the pyrrolidine ring introduces conformational flexibility.

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-20(2)12-4-5-13(19-18-12)23-11-6-9-21(10-11)15(22)14-16-7-3-8-17-14/h3-5,7-8,11H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWJJZJUDIFVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone , often abbreviated as EMPA, is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of EMPA is with a molecular weight of approximately 332.4 g/mol. The structure includes a pyridazine ring, a pyrrolidine ring, and a methanone moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.4 g/mol |

| Structure Features | Pyridazine, Pyrrolidine, Methanone |

Synthesis

The synthesis of EMPA can be achieved through multi-step synthetic routes involving:

- Formation of the Pyridazine Ring : Typically synthesized by reacting hydrazine or aryl hydrazines with suitable carbonyl compounds.

- Introduction of the Dimethylamino Group : Achieved via nucleophilic substitution reactions.

- Formation of the Pyrrolidine Ring : Constructed through cyclization reactions involving appropriate precursors.

- Linking the Rings : The pyridazine and pyrrolidine rings are linked via ether bond formation using alkylating agents.

EMPA acts primarily as an OX2 receptor antagonist , which plays a crucial role in various physiological processes including sleep regulation and energy metabolism. Its interaction with G-protein-coupled receptors (GPCRs) suggests potential implications in treating disorders related to these pathways .

Antimicrobial Properties

Research indicates that EMPA exhibits significant antibacterial and antifungal activities. In vitro studies have shown that related pyrrolidine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

Preliminary studies suggest that EMPA may interact with cellular pathways involved in cancer progression, indicating potential anticancer properties. Further research is required to elucidate its effectiveness against specific cancer types.

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including EMPA, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Antifungal Evaluation : Another investigation assessed the antifungal activity of EMPA against Candida albicans, revealing significant inhibitory effects with MIC values demonstrating its potential as an antifungal agent .

Scientific Research Applications

Structural Overview

This compound features several key structural components that contribute to its biological activity:

| Component | Description |

|---|---|

| Pyridazine | A heterocyclic compound known for its diverse pharmacological activities. |

| Pyrrolidine | Often associated with neuroactive properties and receptor interactions. |

| Dimethylamino | Enhances solubility and may influence biological interactions. |

| Pyrimidinyl | Contributes to the compound's interaction with various biological targets. |

Research indicates that this compound exhibits a range of biological activities, particularly in relation to cancer treatment and neuroprotection.

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit key oncogenic pathways, making them candidates for cancer therapy. For instance:

- In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values as low as 0.02 mM .

- Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

Neuroprotective Effects

The presence of the dimethylamino group enhances the compound's solubility and bioavailability, making it a candidate for neuroprotective applications:

- Neuroactive properties have been noted in similar compounds, suggesting potential utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights how modifications in the chemical structure significantly impact biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Pyrrolidine Substitutions | Alterations at specific positions drastically affect potency. |

| Methoxy Substituents | Enhance interaction with target proteins. |

Case Studies

Several studies have evaluated the biological activity of this compound in detail:

- Study on Cancer Cell Lines : A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds .

- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction .

Comparison with Similar Compounds

Structural Features

Target Compound

- Core Heterocycles : Pyridazine (diazine) and pyrimidine.

- Key Substituents: 6-(Dimethylamino)pyridazin-3-yloxy: Enhances solubility and hydrogen bonding. Pyrrolidin-1-yl: Five-membered ring with reduced steric hindrance compared to piperidine.

- Molecular Weight : ~366.4 g/mol (estimated based on analogous structures) .

Analog 1: Patent Derivative (EP 1 808 168 B1)

- Core Heterocycles : Pyridine and piperidine.

- Key Substituents: Methanesulfonylphenyl: Electron-withdrawing group affecting reactivity. Ethylpropylamino: Bulky aliphatic chain influencing lipophilicity.

- Molecular Weight : Higher (>400 g/mol) due to larger substituents .

Analog 2: Pyrazine Derivative ()

- Core Heterocycles : Pyrazine (diazine) and imidazo[1,2-a]pyridine.

- Key Substituents: 6-(Dimethylamino)pyrazin-2-yloxy: Altered nitrogen positioning in diazine affects electronic distribution. 2-Methylimidazo[1,2-a]pyridin-3-yl: Fused aromatic system for enhanced stacking.

- Molecular Weight : 366.4 g/mol (identical backbone but distinct heterocycles) .

Analog 3: Fluoropyridine-Pyrrolidine (Catalog of Pyridine Compounds)

- Core Heterocycles : Fluoropyridine and pyrrolidine.

- Key Substituents :

- 6-Fluoropyridin-2-yl: Fluorine increases electronegativity and metabolic stability.

- Molecular Weight : ~250–300 g/mol (smaller due to lack of extended substituents) .

Physicochemical Properties

Key Observations :

- The target compound’s dimethylamino group improves solubility relative to the patent derivative’s lipophilic substituents.

- Fluorine in Analog 3 enhances metabolic stability but reduces basicity compared to dimethylamino .

Pharmacokinetic Considerations

- Metabolic Stability :

- Absorption : The target’s moderate logP and amine basicity favor oral bioavailability over highly lipophilic analogs.

Q & A

Basic: What are the critical steps for optimizing the synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Stepwise Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for purity assessment during each synthetic step .

- Solvent/Catalyst Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions involving the pyrrolidine and pyridazine moieties. Catalysts like triethylamine can mitigate side reactions .

- Temperature Control : Maintain temperatures between 60–80°C for cyclization steps to balance reaction rate and byproduct formation .

Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, particularly resolving signals from the dimethylamino pyridazine (δ 2.8–3.2 ppm) and pyrimidinyl carbonyl (δ 160–170 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~380–400 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial orientation of substituents .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Cross-reference data from PubChem or peer-reviewed studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data points .

- Mechanistic Validation : Employ surface plasmon resonance (SPR) to validate binding kinetics with purported targets (e.g., kinases) and correlate with activity trends .

Advanced: What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Systematically modify functional groups (e.g., replace pyrrolidine with piperidine) and test activity changes. For example, replacing the pyrimidinyl carbonyl with a thiadiazole group (as in ) alters solubility and target affinity .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases. Validate predictions with mutagenesis studies .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (pyridazine N-atoms) and hydrophobic (pyrrolidine ring) features using QSAR models .

Basic: What functional group transformations are feasible under standard reaction conditions?

Methodological Answer:

- Pyridazine Ring : Electrophilic substitution at the 4-position occurs with nitration (HNO3/H2SO4), while the dimethylamino group directs reactivity .

- Pyrrolidine Oxygen : Mitsunobu reactions (DIAD, PPh3) can replace the oxygen linker with sulfur .

- Pyrimidinyl Carbonyl : Reduction with LiAlH4 yields a hydroxymethyl group, altering hydrogen-bonding capacity .

Advanced: How can computational methods enhance the prediction of biological target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-target binding over 100+ ns to assess stability of interactions (e.g., pyridazine-pi stacking with kinase active sites) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .

- ADMET Prediction : Use tools like SwissADME to predict bioavailability, ensuring analogs meet Lipinski’s Rule of Five .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.